molecular formula C16H10N2OS2 B2506136 N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]thiophene-2-carboxamide CAS No. 313648-13-4

N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]thiophene-2-carboxamide

Cat. No.: B2506136
CAS No.: 313648-13-4
M. Wt: 310.39
InChI Key: PGTPHQRORMBIGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]thiophene-2-carboxamide is a heterocyclic compound featuring a naphtho-thiazole core fused with a thiophene-carboxamide moiety. This structure combines aromaticity, conjugation, and hydrogen-bonding capabilities, making it a candidate for applications in medicinal chemistry and materials science. The compound’s planar naphtho-thiazole system likely enhances π-π stacking interactions, while the thiophene-carboxamide group contributes to solubility and bioactivity .

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2OS2/c19-15(13-6-3-9-20-13)18-16-17-12-8-7-10-4-1-2-5-11(10)14(12)21-16/h1-9H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTPHQRORMBIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the formation of the naphthothiazole core through a cyclization reaction involving a naphthalene derivative and a thioamide. This intermediate is then reacted with a thiophene carboxylic acid derivative under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade solvents, catalysts, and automated reaction systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthothiazole derivatives with hydroxyl or carbonyl groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is explored as a potential therapeutic agent due to its unique structural features.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocyclic Systems

  • Target Compound : The naphtho[2,1-d][1,3]thiazole ring fused with a thiophene-carboxamide distinguishes it from simpler thiazole or thiophene derivatives.
  • (2E)-N-[(2Z)-3-methyl-naphtho-thiazol-2-ylidene]-3-(thiophen-2-yl)prop-2-enamide (CAS 477486-21-8) : Shares the naphtho-thiazole core but incorporates a propenamide side chain instead of a carboxamide, introducing additional conjugation and steric bulk .
  • N-(5-nitrothiazol-2-yl)benzo[b]thiophene-2-carboxamide : Replaces the naphtho-thiazole with a benzo[b]thiophene and a nitro-thiazole, reducing planarity but enhancing electron-withdrawing properties .

Substituent Effects

  • The nitro group induces intramolecular charge transfer, affecting electronic properties .
  • N-(4-(3-methoxy-phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamides : Methoxy and trifluoromethyl substituents on the phenyl ring modulate lipophilicity and antibacterial activity, contrasting with the target compound’s fused aromatic system .

Physicochemical Properties

Molecular Weight and Solubility

  • Target Compound : Molecular weight ~350 g/mol (estimated). The naphtho-thiazole core likely reduces aqueous solubility compared to smaller analogs.
  • CAS 477486-21-8 : Molecular weight 350.46 g/mol; commercial availability suggests moderate solubility in DMSO/THF .
  • N-(5-nitrothiazol-2-yl)benzo[b]thiophene-2-carboxamide : Molecular weight 304.99 g/mol; nitro groups enhance polarity but may limit membrane permeability .

Crystallographic Behavior

  • N-(2-Nitrophenyl)thiophene-2-carboxamide : Crystal packing involves weak C–H⋯O/S interactions, forming layered structures. The dihedral angle between thiophene and benzene rings (~13°) contrasts with the target compound’s rigid fused system .

Antimicrobial Activity

  • The trifluoromethyl derivative shows higher potency (99% purity) than the methoxy analog (42%) .
  • Thiazol-2-ylidene benzamides () : Demonstrated anti-HIV activity, suggesting the thiazole-carboxamide scaffold’s relevance in antiviral drug design .

Comparative Bioactivity

The target compound’s naphtho-thiazole system may enhance binding to hydrophobic enzyme pockets compared to simpler thiophene-carboxamides. However, its larger size could reduce bioavailability relative to smaller analogs like N-(2-nitrophenyl)thiophene-2-carboxamide .

Biological Activity

N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

1. Chemical Structure and Properties

The compound features a complex structure that integrates a naphtho-thiazole framework with a thiophene carboxamide functional group. Its molecular formula is C14H9N3O3SC_{14}H_{9}N_{3}O_{3}S with a molecular weight of 299.31 g/mol. The presence of the thiazole and thiophene rings contributes to its reactivity and biological interactions.

2.1 Anticancer Properties

This compound exhibits promising anticancer activity. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Compounds similar to this one have been shown to induce cell cycle arrest in cancer cells, particularly in the G2/M phase.
  • Apoptosis Induction : These compounds can trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

Table 1: Anticancer Activity Summary

CompoundCell LineIC50 (µM)Mechanism
2bHep3B5.46Tubulin binding
2eHep3B12.58Apoptosis induction

The above data highlights the effectiveness of thiophene carboxamide derivatives against the Hep3B liver cancer cell line, suggesting that this compound may exhibit similar properties due to structural similarities.

2.2 Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. Studies have shown that compounds containing thiazole rings can effectively inhibit bacterial growth and show antifungal activity.

Table 2: Antimicrobial Activity Overview

Compound TypeActivityTarget Organisms
Thiazole DerivativesAntibacterialStaphylococcus aureus
Thiazole DerivativesAntifungalCandida albicans

These findings suggest that this compound could be explored further for its potential as an antimicrobial agent.

The biological activity of this compound can be attributed to several mechanisms:

3.1 Interaction with Enzymes

This compound is believed to interact with various enzymes involved in cancer progression and microbial metabolism. For instance:

  • Kinase Inhibition : It may inhibit specific kinases that are crucial for tumor growth.
  • Protease Interaction : The compound's thiazole ring can bind to proteases involved in cellular signaling pathways.

3.2 Modulation of Gene Expression

Research indicates that compounds with similar structures can influence gene expression related to apoptosis and cell cycle regulation. This modulation is critical for their anticancer effects.

4. Case Studies

Several studies have investigated the biological activity of thiophene derivatives:

  • Study on Thiophene Carboxamide Derivatives : A study synthesized various thiophene carboxamide derivatives and evaluated their anticancer properties against Hep3B cell lines. The most active compounds showed significant inhibition of cell proliferation and induced apoptosis through mitochondrial pathways .
  • Antimicrobial Studies : Research on thiazole derivatives demonstrated their efficacy against various bacterial strains, indicating a broad spectrum of antimicrobial activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.